molecular formula C20H30O4 B158711 15(S)-Hpepe CAS No. 125992-60-1

15(S)-Hpepe

Cat. No. B158711
CAS RN: 125992-60-1
M. Wt: 334.4 g/mol
InChI Key: FPMFSFWYWZLDKP-XWJJKCKWSA-N
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Description

15(S)-Hpepe is a synthetic, non-natural, and semi-synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the naturally occurring compound, 15-deoxy-Δ12,14-prostaglandin J2 (15-d-PGJ2). 15(S)-Hpepe is a member of the family of prostaglandins, which are compounds that are involved in a variety of biological processes. This compound has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. The purpose of

Scientific Research Applications

Lipoxin Generation and Anti-inflammatory Properties

  • Lipoxin Formation : 15(S)-HPEPE, when incubated with a 5-lipoxygenase enzyme, facilitates the generation of lipoxin A5 isomers. This indicates a potential anti-inflammatory role, as lipoxins are known to be involved in resolving inflammation (Ho & Wong, 1990).

  • Modulation of Arachidonic Acid Metabolism : 15-HPEPE is shown to inhibit arachidonic acid metabolism in rabbit platelets, suggesting its potential role in modulating inflammatory responses and possibly contributing to anti-thrombotic and anti-atherosclerotic actions (Tsunomori et al., 1996).

Cellular and Molecular Effects

  • Impact on Prostaglandin Formation : 15-HPEPE alters the balance between prostaglandin (PG) and arachidonoyl-CoA (AA-CoA) formations in rabbit kidney medulla microsomes. This suggests a role in cellular signaling pathways, particularly in the context of inflammation and cell metabolism (Sakuma et al., 2006).

Potential Therapeutic Applications

  • Therapeutic Potential in Pulmonary Diseases : Interleukin-4 enhances 15-lipoxygenase activity and the incorporation of 15(S)-HETE into cellular phospholipids in pulmonary epithelial cells. This points to a possible therapeutic application of 15(S)-HPEPE in pulmonary diseases, particularly those involving airway inflammation (Profita et al., 1999).

properties

IUPAC Name

(5Z,8Z,11Z,13E,15S,17Z)-15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMFSFWYWZLDKP-DBVSHIMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348024
Record name (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15(S)-Hpepe

CAS RN

125992-60-1
Record name (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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